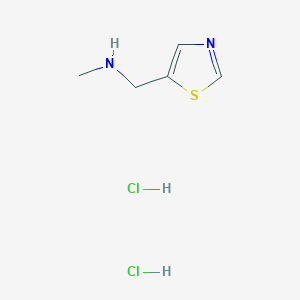![molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6](/img/structure/B2761541.png)
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
科学研究应用
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 1-(4-methylpyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-(4-chloropyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and 1-(3-bromopyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. It has also been used in the investigation of pharmacological activities, such as anti-inflammatory, anti-diabetic, and anti-tumor activities. Additionally, it has been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes involved in drug metabolism.
作用机制
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is not yet fully understood. Studies have shown that this compound can interact with enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, to inhibit their activity. This inhibition of enzyme activity may explain its pharmacological activities, such as its anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, leading to reduced drug metabolism and increased drug efficacy. Additionally, it has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor effects.
实验室实验的优点和局限性
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as in the synthesis of various compounds, in the investigation of pharmacological activities, and in the study of biochemical and physiological effects. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
未来方向
There are several potential future directions for research involving 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to investigate its potential therapeutic applications, such as its potential use in the treatment of various diseases. Additionally, further research is needed to investigate its potential use as an inhibitor of drug metabolism, as well as its potential use in the synthesis of various compounds. Finally, further research is needed to investigate its potential toxic effects, as well as its potential for drug-drug interactions.
合成方法
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be synthesized through a multi-step process, beginning with the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate and sodium ethoxide, followed by the condensation of the product with ethyl chloroacetate and the reaction of the product with dimethylformamide and hydrazine hydrate. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
属性
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPXGYPXROOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
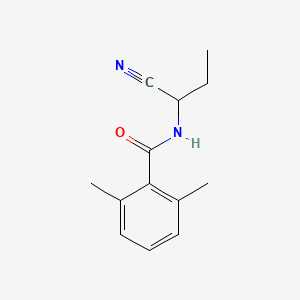
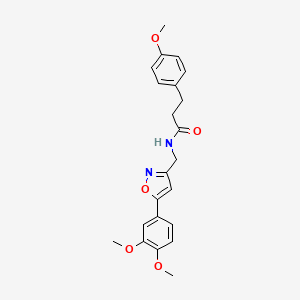
![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)
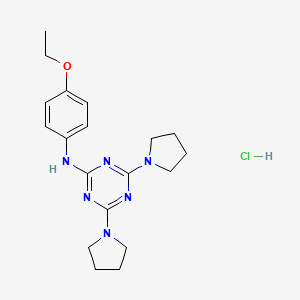
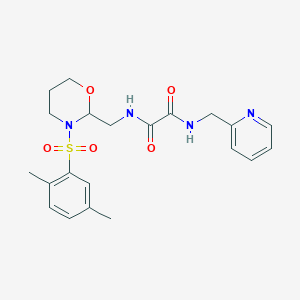

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)
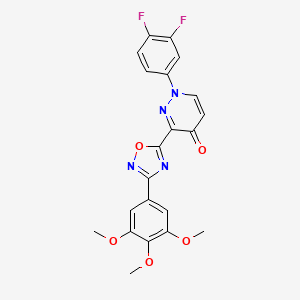
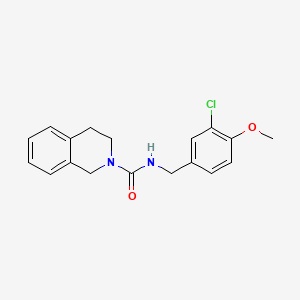
![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)
![N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide](/img/structure/B2761477.png)
